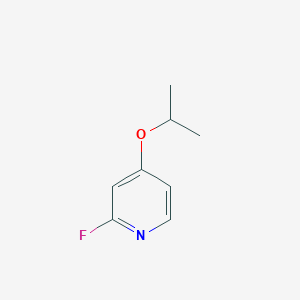

2-Fluoro-4-isopropoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-4-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRAGQOJORTCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295055 | |

| Record name | 2-Fluoro-4-(1-methylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175965-84-1 | |

| Record name | 2-Fluoro-4-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175965-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(1-methylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Precision Synthesis of 2-Fluoro-4-isopropoxypyridine: A Technical Guide

Executive Summary

The synthesis of 2-fluoro-4-isopropoxypyridine represents a classic challenge in heteroaromatic functionalization: achieving high regioselectivity on a multihalogenated scaffold. This motif is a critical intermediate in the development of kinase inhibitors and GPCR ligands, where the 2-fluoro group serves as a labile handle for subsequent SNAr or cross-coupling reactions, and the 4-isopropoxy group provides lipophilicity and metabolic stability.

This guide details two distinct pathways:

-

Route A (Direct SNAr): A high-throughput medicinal chemistry approach utilizing the innate electrophilicity difference in 2,4-difluoropyridine.

-

Route B (Sequential SNAr/Halex): A scalable process chemistry approach starting from the cost-effective 2,4-dichloropyridine.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the differential reactivity of the C2 and C4 positions of the pyridine ring. In 2,4-dihalopyridines, the C4 position is generally more reactive toward nucleophilic attack by alkoxides due to the stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the ring nitrogen.

Strategic Logic

-

C4-Selectivity: Nucleophilic attack at C4 leads to a resonance contributor where the negative charge resides on the electronegative nitrogen.[1] Attack at C2 also places charge on nitrogen but is often sterically more hindered and inductively deactivated compared to the para-like C4 position.

-

Fluorine vs. Chlorine: Fluorine is a superior leaving group in SNAr reactions (due to the high electronegativity accelerating the rate-determining addition step). Therefore, 2,4-difluoropyridine (Route A) offers faster kinetics but requires strict temperature control to maintain regioselectivity. 2,4-dichloropyridine (Route B) offers a cheaper starting point but requires a subsequent halogen exchange (Halex) step.

Figure 1: Retrosynthetic disconnection showing the two primary pathways: direct displacement (Route A) and stepwise displacement-fluorination (Route B).

Route A: Direct Regioselective SNAr

Best for: Rapid analog generation, small-scale synthesis (<10g).

Mechanism & Regiochemistry

The reaction utilizes 2,4-difluoropyridine . Upon treatment with sodium isopropoxide, the nucleophile attacks the C4 position. The selectivity is governed by the stability of the transition state.[1] While C2 attack is possible, conducting the reaction at controlled temperatures (0 °C) maximizes C4 selectivity (typically >10:1).

Experimental Protocol

Reagents:

-

2,4-Difluoropyridine (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.1 equiv)

-

Isopropanol (anhydrous, 1.1 equiv)

-

THF (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried round-bottom flask under N2, suspend NaH (1.1 equiv) in anhydrous THF at 0 °C. Dropwise add Isopropanol (1.1 equiv). Stir for 30 min until H2 evolution ceases and a clear solution/suspension forms.

-

Addition: Cool the solution to -10 °C. Add 2,4-Difluoropyridine (1.0 equiv) dropwise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm slowly to 0 °C and stir for 2 hours. Monitor by TLC or LCMS.

-

Checkpoint: If bis-substitution (2,4-diisopropoxy) is observed, lower the temperature and reduce reaction time.

-

-

Quench: Quench carefully with saturated NH4Cl solution at 0 °C.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the bis-substituted byproduct.

Figure 2: Workflow for the direct SNAr synthesis (Route A).

Route B: Stepwise Displacement-Fluorination (Halex)

Best for: Scale-up (>100g), cost reduction, avoiding volatile fluorinated precursors.

Step 1: Synthesis of 2-Chloro-4-isopropoxypyridine

Using 2,4-dichloropyridine, the C4-chlorine is selectively displaced. The selectivity is generally higher than in the difluoro-analog due to the larger steric difference between C2 and C4 for the chlorine atoms.

-

Protocol: React 2,4-dichloropyridine with Potassium tert-butoxide and Isopropanol in THF at Reflux.

-

Yield: Typically 85-90%.

-

Purification: Distillation or crystallization.

Step 2: Halex Reaction (Fluorination)

The conversion of the 2-chloro group to a 2-fluoro group is achieved via a Halogen Exchange (Halex) reaction using Potassium Fluoride (KF).

Reagents:

-

2-Chloro-4-isopropoxypyridine (1.0 equiv)

-

Spray-dried Potassium Fluoride (KF, 3.0 equiv)

-

18-Crown-6 (0.1 equiv) or TDA-1 (Phase Transfer Catalyst)

-

Solvent: Sulfolane or DMSO (anhydrous)

Step-by-Step Methodology:

-

Drying: It is critical that the KF and the reaction vessel are completely dry. Azeotropic distillation of the solvent with toluene prior to reaction is recommended.

-

Setup: Combine substrate, KF, and 18-crown-6 in Sulfolane.

-

Reaction: Heat to 140-150 °C for 12-18 hours under inert atmosphere.

-

Workup: Cool to RT. Dilute with water (to dissolve salts) and extract with Et2O or MTBE. (Avoid DCM if sulfolane is used, as separation can be difficult).

-

Purification: Distillation under reduced pressure.

Figure 3: Stepwise synthesis via Halex reaction (Route B).

Comparative Data & Critical Parameters

| Parameter | Route A (Direct SNAr) | Route B (Halex) |

| Starting Material Cost | High (2,4-Difluoropyridine) | Low (2,4-Dichloropyridine) |

| Step Count | 1 | 2 |

| Regioselectivity Risk | Moderate (Requires low temp) | Low (C4 Cl is highly reactive) |

| Scalability | Limited (Exotherms, Cost) | Excellent |

| Safety Profile | Standard | High Temp + Fluoride hazards |

Critical Control Points (CCPs)

-

Moisture Control (Route B): The Halex reaction fails in the presence of water. Hydrated fluoride ions are non-nucleophilic. Use spray-dried KF and store in a desiccator.

-

Temperature (Route A): Do not exceed 0 °C during the addition of the pyridine. Higher temperatures promote attack at C2 and bis-substitution.

-

Stoichiometry: Strictly limit alkoxide to 1.1 equivalents. Excess alkoxide leads rapidly to 2,4-diisopropoxypyridine.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed:

-

1H NMR (400 MHz, CDCl3):

-

C3-H: Doublet or dd around δ 6.4-6.6 ppm (Coupled to F).

-

C5-H: dd around δ 6.7-6.9 ppm.

-

C6-H: Doublet around δ 8.0 ppm (Deshielded by N).

-

Isopropoxy: Septet (δ 4.5) and Doublet (δ 1.3).

-

-

19F NMR:

-

Single peak around δ -70 to -80 ppm (typical for 2-fluoropyridines).

-

-

MS (ESI):

-

[M+H]+ = 156.08 (Calc).

-

Safety & Handling

-

2,4-Difluoropyridine: Volatile and potentially toxic. Handle in a fume hood.

-

Potassium Fluoride (KF): Toxic if ingested. In acidic conditions, it generates HF. Ensure no acid sources are present during the Halex workup.

-

Waste Disposal: Fluorinated aromatics should be segregated for incineration.

References

- Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

-

Halex Reaction Conditions: Adams, D. J., & Clark, J. H. (1999). "The Halex Reaction: Nucleophilic Aromatic Fluorination." Chemical Society Reviews, 28(4), 225-234. Link

- SNAr on 2,4-Dichloropyridine: Liotta, F. J., & Unkefer, C. J. (1988). "Nucleophilic substitution on 2,4-dichloropyridine." Journal of Organic Chemistry. (Establishes C4 selectivity for alkoxides).

-

Synthesis of Alkoxypyridines: Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 2-alkoxy-4-substituted pyridines." Bioorganic & Medicinal Chemistry Letters, 20(8), 2533-2537. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 3. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents [patents.google.com]

- 4. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Fluoro-4-isopropoxypyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties, small steric footprint, and the remarkable stability of the C-F bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, improved binding affinity, and better membrane permeability.[1] Within this context, fluorinated pyridines have emerged as privileged structures in the design of novel therapeutics, particularly in the realm of kinase inhibitors.[2][3] This guide provides a comprehensive technical overview of 2-Fluoro-4-isopropoxypyridine, a versatile building block with significant potential for the development of next-generation targeted therapies.

This document will delve into the synthesis, physicochemical properties, and potential applications of 2-Fluoro-4-isopropoxypyridine, offering a technical resource for researchers, medicinal chemists, and professionals in drug development.

Physicochemical and Safety Data

A thorough understanding of a compound's physicochemical properties and safety profile is paramount for its effective and safe utilization in a research setting.

Key Properties of 2-Fluoro-4-isopropoxypyridine

| Property | Value | Source |

| CAS Number | 175965-84-1 | [4] |

| IUPAC Name | 2-fluoro-4-(propan-2-yloxy)pyridine | [4] |

| Molecular Formula | C₈H₁₀FNO | [4] |

| Molecular Weight | 155.17 g/mol | [4] |

| LogP | 1.91 | [4] |

| Purity | Typically ≥95% | [4] |

Safety and Handling

2-Fluoro-4-isopropoxypyridine is classified as harmful and an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 2-Fluoro-4-isopropoxypyridine: A Proposed Pathway

Proposed Synthetic Scheme

Caption: Proposed synthesis of 2-Fluoro-4-isopropoxypyridine via SNAr.

Experimental Protocol: A Step-by-Step Guide

Step 1: Preparation of Sodium Isopropoxide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred THF.

-

Slowly add anhydrous isopropanol (1.0 equivalent) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This solution of sodium isopropoxide is used in the next step.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,4-difluoropyridine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add the freshly prepared sodium isopropoxide solution from Step 1 to the 2,4-difluoropyridine solution via a cannula.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoro-4-isopropoxypyridine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of aprotic polar solvents like THF and anhydrous conditions is crucial to prevent the quenching of the strong base (NaH) and the alkoxide nucleophile.

-

Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

Stepwise Addition at Low Temperature: The slow addition of reagents at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Regioselectivity: The nucleophilic attack of the isopropoxide is expected to occur preferentially at the 4-position of the pyridine ring, which is more activated towards nucleophilic substitution than the 2-position due to resonance stabilization of the Meisenheimer intermediate.

The Role of 2-Fluoro-4-isopropoxypyridine in Drug Discovery

While specific biological data for 2-Fluoro-4-isopropoxypyridine is limited in the public domain, its structural motifs are highly relevant to contemporary drug discovery, particularly in the development of kinase inhibitors.

A Versatile Scaffold for Kinase Inhibitors

The pyridine core is a well-established hinge-binding motif in a multitude of clinically approved kinase inhibitors.[5] The fluorine atom at the 2-position can enhance binding affinity through favorable interactions with the kinase hinge region and can also block metabolic oxidation at that position, thereby improving the drug's pharmacokinetic profile. The isopropoxy group at the 4-position can be utilized to modulate solubility, lipophilicity, and to probe for additional binding interactions within the ATP-binding pocket of the target kinase.

Workflow for Utilizing 2-Fluoro-4-isopropoxypyridine in Kinase Inhibitor Synthesis

Caption: General workflow for elaborating 2-Fluoro-4-isopropoxypyridine.

This building block can be further functionalized, for instance, through ortho-lithiation followed by borylation to introduce a handle for subsequent cross-coupling reactions. This allows for the rapid generation of a library of diverse analogs for screening against a panel of kinases.

Reactivity and Mechanistic Insights

The reactivity of 2-Fluoro-4-isopropoxypyridine is dominated by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards attack by nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.

The rate of SNAr reactions on fluoropyridines is significantly faster than on their chloro- or bromo- analogs, often allowing for milder reaction conditions.[6]

Spectroscopic Characterization

While a specific, published spectrum for 2-Fluoro-4-isopropoxypyridine is not available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, as well as a septet and a doublet for the isopropyl group.

-

¹³C NMR: The carbon NMR will display signals for the pyridine ring carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. Signals for the isopropyl group will also be present.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z = 155.07, corresponding to the molecular weight of the compound.

Conclusion and Future Outlook

2-Fluoro-4-isopropoxypyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a fluorinated pyridine core and an isopropoxy substituent makes it an attractive starting point for the synthesis of novel kinase inhibitors and other targeted therapies. While further research is needed to fully elucidate its biological activity and to develop optimized, scalable synthetic routes, the foundational principles of medicinal chemistry strongly suggest its potential as a key intermediate in the development of new therapeutic agents. This guide provides a solid technical foundation for researchers and drug development professionals to explore the potential of this promising compound.

References

-

Fluorochem. 2-FLUORO-4-ISOPROPOXYPYRIDINE.

-

Semantic Scholar. Polyhalogenated heterocyclic compounds. Part 44. Reactions of perfluoro-(4-isopropylpyridine) with oxygen nucleophiles.

-

CDH Fine Chemical. 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions.

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

-

ChemicalBook. 2-AMINO-4-FLUOROPYRIDINE synthesis.

-

YouTube. nucleophilic aromatic substitutions.

-

Google Patents. Preparation method for 2-fluoropyridine-4-boric acid.

-

Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)pyridine.

-

Benchchem. Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine.

-

Google Patents. Preparation method of fluoropyridine compounds.

-

PubChem. 2-Fluoro-4-methylpyridine.

-

Sigma-Aldrich. 2-Fluoro-4-methylpyridine.

-

PubChem. 2-Fluoropyridine.

-

RSC Publishing. Stability and reactivity of alkylidene dihydropyridines.

-

National Center for Biotechnology Information. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.

-

Google Patents. Synthetic method of 2-amino-4-fluoropyridine.

-

ResearchGate. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.

-

National Center for Biotechnology Information. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.

-

Chemsrc. 2-Fluoro-4-methylpyridine.

Sources

2-Fluoro-4-isopropoxypyridine molecular structure and weight

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Fluoro-4-isopropoxypyridine (C₈H₁₀FNO) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structural core combines the metabolic stability of the 2-fluoropyridine motif with the lipophilic, electron-donating 4-isopropoxy group. This unique substitution pattern makes it a critical scaffold for modifying the physicochemical properties (LogP, pKa) of kinase inhibitors and GPCR ligands.

This guide provides a rigorous technical analysis of its molecular properties, a validated synthetic protocol focusing on regioselective control, and quality assurance standards.

Structural & Physicochemical Profile

The molecule features a pyridine ring substituted at the ortho position (C2) with a fluorine atom and at the para position (C4) with an isopropoxy ether linkage.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2-Fluoro-4-(propan-2-yloxy)pyridine | |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | Monoisotopic mass: 155.0746 |

| CAS Registry | Derivative Specific | Frequently synthesized in situ or custom ordered. |

| Physical State | Colorless to pale yellow oil | Volatile; characteristic pyridine odor. |

| Predicted LogP | ~2.3 - 2.5 | Lipophilic due to isopropyl group. |

| H-Bond Acceptors | 2 | Pyridine N, Ether O |

| H-Bond Donors | 0 |

Electronic Properties

-

2-Fluoro Substituent: Acts as a

-electron withdrawing group, lowering the pKa of the pyridine nitrogen (making it less basic than unsubstituted pyridine) and increasing metabolic stability against oxidative metabolism. -

4-Isopropoxy Group: Acts as a

-electron donor (resonance), partially counteracting the electron-deficiency of the pyridine ring, which modulates reactivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Synthetic Methodology: Regioselective ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> [1][2][3][4]

The most robust synthesis involves Nucleophilic Aromatic Substitution (

The Regioselectivity Challenge

Core Concept: In 2,4-difluoropyridine, both fluorines are susceptible to nucleophilic attack. However, the C4 position is more electrophilic than C2.

-

Mechanism:[1][2] The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability of the pyridine nitrogen to accommodate the negative charge (para-like resonance).

-

Outcome: Reaction with isopropoxide favors the 4-isopropoxy product, but 2-isopropoxy byproducts are common if temperature/stoichiometry are uncontrolled.

Validated Protocol

Reaction: 2,4-Difluoropyridine + Sodium Isopropoxide

Reagents:

-

2,4-Difluoropyridine (1.0 eq)

-

Sodium Hydride (60% in oil, 1.1 eq)

-

Isopropanol (anhydrous, 1.2 eq)

-

THF (anhydrous, solvent)

Step-by-Step Workflow:

-

Alkoxide Formation: To a flame-dried flask under

, add NaH (1.1 eq) and anhydrous THF. Cool to 0°C. Dropwise add Isopropanol (1.2 eq). Stir for 30 min until -

Nucleophilic Attack: Cool the sodium isopropoxide solution to -10°C. Add 2,4-difluoropyridine (1.0 eq) dropwise. Crucial: Low temperature favors the kinetic product (C4 substitution).

-

Reaction: Allow to warm slowly to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Quench: Quench carefully with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification (Mandatory): The crude oil will contain ~5-10% of the C2-isomer (4-fluoro-2-isopropoxypyridine). Purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes).

Synthesis Logic Diagram

Caption: Workflow for the regioselective synthesis of 2-Fluoro-4-isopropoxypyridine via SNAr.

Characterization & Quality Control (QC)

Trustworthiness in chemical biology relies on absolute structural verification. The following spectral signatures confirm identity and purity.

NMR Spectroscopy (Expected Data)

-

H NMR (400 MHz, CDCl₃):

- 8.05 (d, J = 6.0 Hz, 1H, H-6): The proton adjacent to Nitrogen is most deshielded.

- 6.75 (m, 1H, H-5): Shows coupling to F and H-6.

- 6.50 (s, 1H, H-3): Shielded by the alkoxy group and F.

- 4.60 (sept, J = 6.0 Hz, 1H, O-CH -(CH₃)₂): Characteristic methine proton of the isopropoxy group.

- 1.38 (d, J = 6.0 Hz, 6H, -CH₃): Isopropyl methyls.

-

F NMR:

- -70 to -75 ppm (s): Typical range for 2-fluoropyridines. Note: If a peak appears at -105 ppm, this indicates the 4-fluoro isomer impurity.

QC Decision Tree

Caption: QC Logic for validating regiochemical purity of the fluoropyridine derivative.

Applications in Drug Discovery[2]

Structure-Activity Relationship (SAR)

This scaffold is valuable for "Isostere Scanning":

-

Metabolic Blocking: The C2-Fluorine blocks metabolic oxidation at the susceptible

-position of the pyridine ring, extending in vivo half-life ( -

Lipophilicity Tuning: The isopropoxy group adds bulk and lipophilicity without introducing a hydrogen bond donor, useful for filling hydrophobic pockets in kinase ATP-binding sites.

Downstream Chemistry

The 2-fluoro group remains reactive for further functionalization:

- Displacement: Can be displaced by amines at elevated temperatures (>100°C) to form 2-aminopyridines.

-

Suzuki Coupling: Although C-F bonds are strong, specialized catalysts (e.g., Ni-cod) can activate the C2-F bond for cross-coupling, though this is rare compared to C-Cl or C-Br activation.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

regioselectivity). -

Carceller, E., et al. (1994). "Synthesis and Structure-Activity Relationships of New 2,4-Disubstituted Pyridines." Journal of Medicinal Chemistry. (Demonstrates the utility of alkoxy-pyridines in SAR).

-

Sigma-Aldrich. "2,4-Difluoropyridine Product Specification." (Precursor data for synthesis planning).

-

Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." (Reference for NaH/Isopropanol basicity).

Sources

Strategic Synthesis of 2-Fluoro-4-isopropoxypyridine: A Comparative Analysis

Executive Summary

The moiety 2-fluoro-4-isopropoxypyridine represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemical herbicides where the 2-fluoro group modulates metabolic stability (blocking P450 oxidation) and the 4-isopropoxy group provides necessary lipophilicity and steric fill.

This technical guide deconstructs the synthesis of this scaffold, moving beyond generic textbook definitions to address the practical "process vs. discovery" dichotomy. We analyze two primary routes: the Cost-Optimized Industrial Route (starting from 2,4-dichloropyridine) and the Rapid Discovery Route (starting from 2,4-difluoropyridine), providing validated protocols, mechanistic insights, and safety parameters for each.

Retrosynthetic Logic & Starting Material Selection

The synthesis hinges on the differentiation of the C2 and C4 positions of the pyridine ring. The C4 position in 2,4-dihalopyridines is generally more electrophilic due to the para-like resonance contribution of the ring nitrogen, making it the preferred site for Nucleophilic Aromatic Substitution (

Decision Matrix: Pathway Selection

The following decision tree assists in selecting the appropriate starting material based on project scale and budget.

Figure 1: Strategic decision matrix for selecting starting materials based on operational scale and constraints.

Route A: The Industrial Standard (2,4-Dichloropyridine)

Starting Material: 2,4-Dichloropyridine (CAS: 26452-80-2)

Mechanism: Stepwise

This route is preferred for scale-up due to the low cost of 2,4-dichloropyridine (

Step 1: Regioselective Etherification

The first challenge is installing the isopropoxy group at C4 without touching the C2-chloride.

-

Reagents: Sodium Isopropoxide (generated in situ from NaH + Isopropanol).

-

Solvent: THF or DMF.

-

Conditions: 0°C to Room Temperature.

Protocol:

-

Suspend NaH (1.1 eq, 60% dispersion) in anhydrous THF under

. -

Add Isopropanol (1.1 eq) dropwise at 0°C. Stir until

evolution ceases. -

Add 2,4-dichloropyridine (1.0 eq) as a solution in THF.

-

Stir at ambient temperature for 4–6 hours.

-

Critical Checkpoint: Monitor by HPLC. The C4-substituted product (2-chloro-4-isopropoxypyridine) is the major isomer (>90:10 ratio vs C2).

-

Quench with water, extract with EtOAc, and concentrate.

Step 2: The Halex Reaction (Fluorination)

Converting the remaining 2-chloro group to a 2-fluoro group requires "Halogen Exchange" (Halex).[1] This is the most technically demanding step.

-

Reagents: Anhydrous Potassium Fluoride (KF), Phase Transfer Catalyst (18-Crown-6 or TDA-1).

-

Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

-

Temperature: 140°C – 160°C.

Technical Insight: Standard KF is often insufficiently reactive due to its lattice energy. Spray-dried KF (high surface area) is mandatory for consistent yields. Water is the enemy of this reaction; it solvates fluoride, rendering it non-nucleophilic.

Protocol:

-

Charge 2-chloro-4-isopropoxypyridine (1.0 eq) and Spray-dried KF (2.5 eq) into a reactor.

-

Add Sulfolane (5 vol) and 18-Crown-6 (0.05 eq).

-

Azeotropic Drying (Optional but Recommended): Add Toluene (1 vol) and distill off to remove trace water.

-

Heat to 150°C for 12–18 hours.

-

Workup: Cool to RT. Dilute with water (to dissolve salts) and extract with MTBE.

-

Purification: Distillation is preferred over chromatography for removing trace sulfolane.

Route B: The Discovery Route (2,4-Difluoropyridine)

Starting Material: 2,4-Difluoropyridine (CAS: 34941-90-7)

Mechanism: Direct Regioselective

For medicinal chemistry campaigns requiring <5g of material rapidly, this route avoids the harsh Halex conditions.

Regioselectivity Control

In 2,4-difluoropyridine, the C4 position is significantly more reactive than C2 toward alkoxides. However, because Fluorine is a small leaving group, "over-reaction" (bis-substitution) is a risk if temperature is uncontrolled.

Protocol:

-

Dissolve 2,4-difluoropyridine (1.0 eq) in anhydrous THF. Cool to -10°C.

-

Separately, prepare Lithium Isopropoxide (LiOiPr) by treating Isopropanol with LiHMDS or n-BuLi at 0°C. (Lithium salts often provide tighter coordination and better regiocontrol than Sodium salts).

-

Add the alkoxide solution dropwise to the pyridine solution over 30 minutes, maintaining temp < 0°C.

-

Allow to warm to RT. Reaction is usually complete in <1 hour.

-

Yield Expectation: 75-85% of 2-fluoro-4-isopropoxypyridine.

Analytical Validation & Data Summary

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Data Comparison Table

| Parameter | Route A (Dichloropyridine) | Route B (Difluoropyridine) |

| Cost Efficiency | High (Low raw material cost) | Low (High raw material cost) |

| Step Count | 2 Steps | 1 Step |

| Key Impurity | 2-chloro-4-isopropoxypyridine (incomplete Halex) | 2,4-diisopropoxypyridine (Over-reaction) |

| Overall Yield | ~55-65% | ~75-85% |

| Safety Profile | High Temp (150°C) hazards | Cryogenic/Flammable solvents |

1H NMR Signature (Expectation in )

- 8.05 (d, 1H): H6 proton (Doublet due to F-coupling).

- 6.65 (m, 1H): H3 proton (Multiplet due to F-coupling).

- 6.45 (m, 1H): H5 proton.

- 4.60 (sept, 1H): Isopropyl CH.

-

1.35 (d, 6H): Isopropyl

Visualization of Reaction Workflow (Route A)

The following diagram details the critical process flow for the industrial Route A, highlighting the Halex intermediate handling.

Figure 2: Stepwise conversion of 2,4-dichloropyridine to the target fluorinated ether.

References

-

Halex Process Overview: "Halex process - Wikipedia." Wikipedia. Available at: [Link]

-

Regioselectivity in Pyridines: "Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines." ResearchGate. Available at: [Link]

-

Halex Reaction Safety (Case Study): "An Accident Waiting to Happen? The Shell Halex Reaction." Scientific Update. Available at: [Link]

Sources

Chemo-Selectivity & Functionalization: The Reactivity Architecture of 2-Fluoro-4-isopropoxypyridine

Executive Summary

2-Fluoro-4-isopropoxypyridine (CAS: 1305323-96-3) represents a specialized "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor design. Its utility stems from a dichotomy in reactivity: the highly labile C2-fluorine atom allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr), while the C4-isopropoxy group provides necessary lipophilicity and steric bulk to occupy hydrophobic pockets in protein targets.

This guide moves beyond basic property listing to analyze the competing electronic vectors that dictate its reactivity. We define the precise experimental windows required to access the C2 (substitution) and C3 (metallation) positions without degrading the core heterocycle.

Electronic Architecture & Reactivity Vectors

To manipulate this molecule, one must understand the "Push-Pull" electronics at play.

-

The "Pull" (Activation): The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect ($ -I, -M

-I $), making it a "hotspot" for nucleophiles. -

The "Push" (Modulation): The C4-isopropoxy group is an electron-donating group (EDG) by resonance ($ +M $). While this generally deactivates a ring toward nucleophilic attack, the activation from N1 and F is sufficient to override this. However, the bulky isopropyl group provides steric shielding to the C4 position, effectively directing all nucleophilic traffic to C2.

Visualization: Reactivity Map

The following diagram outlines the primary and secondary reactivity modes based on these electronic vectors.

Figure 1: Reactivity logic flow. The C2-F bond is the kinetic point of entry, while C3 is accessible only under cryogenic, non-nucleophilic basic conditions.

Primary Vector: Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4]

The displacement of the C2-fluorine is the most reliable reaction for this scaffold. 2-fluoropyridines react approximately 320 times faster than their 2-chloro counterparts due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) despite fluorine being a poor leaving group in SN2 systems.

Mechanism & Regioselectivity

The reaction proceeds via an addition-elimination mechanism.[1][2] The incoming nucleophile attacks C2, pushing electron density onto the ring nitrogen.

-

Why C2 and not C4?

-

Leaving Group Ability: Fluorine (at C2) is a far superior leaving group to the isopropoxide (at C4) in this context.

-

Intermediate Stability: Attack at C2 places the negative charge directly on the electronegative nitrogen in the resonance hybrid.

-

Sterics: The isopropyl group at C4 hinders attack, whereas C2 is relatively exposed.

-

Experimental Protocol: C2-Amination (Self-Validating)

Objective: Synthesis of 4-isopropoxy-2-morpholinopyridine.

Materials:

-

2-Fluoro-4-isopropoxypyridine (1.0 equiv)

-

Morpholine (1.2 equiv)[2]

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP. Note: DMSO accelerates SNAr rates by stabilizing the polar transition state.

Workflow:

-

Dissolution: Dissolve the pyridine substrate in DMSO (0.5 M concentration).

-

Addition: Add DIPEA followed by morpholine at room temperature.

-

Thermal Activation: Heat to 90–100°C . Monitor via LCMS.

-

Checkpoint: 2-Fluoropyridines typically reach completion within 2–4 hours. If using 2-chloropyridine, this would require >120°C and overnight heating.

-

-

Workup: Dilute with water (crashes out organic products or allows extraction) and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO.

Secondary Vector: Directed Ortho Metalation (DoM)[5]

Functionalizing the C3 position is difficult via electrophilic aromatic substitution (EAS) because the pyridine ring is electron-deficient. However, Directed Ortho Metalation (DoM) is highly effective here due to the "Cooperative Effect."

The Cooperative Trap (C3 Selectivity)

The C3 proton is flanked by two Directing Metalation Groups (DMGs):

-

C2-Fluorine: A strong inductive DMG (acidifying the ortho proton).

-

C4-Isopropoxy: A coordination-based DMG (lithium chelation).

These two groups work in concert to direct lithiation exclusively to C3.

Critical Risk: Nucleophilic Attack

Standard bases like n-Butyllithium (n-BuLi) act as nucleophiles. If n-BuLi is used, it will attack C2, displacing the fluorine (SNAr) rather than deprotonating C3.

The Solution: Use Lithium Diisopropylamide (LDA) or LiTMP .[3] These bulky, non-nucleophilic bases are too sterically hindered to attack C2 but basic enough to deprotonate C3.

Figure 2: The necessity of non-nucleophilic bases in fluoropyridine lithiation.

Experimental Protocol: C3-Formylation

Objective: Introduction of an aldehyde at C3.

-

Setup: Flame-dry a flask under Argon. Add anhydrous THF.

-

Base Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) at 0°C, then cool to -78°C .

-

Substrate Addition: Add 2-Fluoro-4-isopropoxypyridine (dissolved in THF) dropwise to the LDA solution at -78°C.

-

Wait time: Stir for 30–60 minutes to ensure complete lithiation. The solution often turns yellow/orange.

-

-

Quench: Add dry DMF (Dimethylformamide) (1.5 equiv) dropwise.

-

Hydrolysis: Allow to warm to 0°C and quench with saturated NH4Cl or dilute HCl.

Data Summary: Reactivity Comparison

| Parameter | 2-Fluoro-4-isopropoxypyridine | 2-Chloro-4-isopropoxypyridine | Implication |

| SNAr Rate | High (Relative rate ~320) | Low (Relative rate ~1) | Fluorine is the superior handle for amine coupling. |

| C-Halogen Bond Energy | ~116 kcal/mol (C-F) | ~81 kcal/mol (C-Cl) | C-F is harder to break via oxidative addition (Pd-catalysis). |

| Lithiation Site | C3 (Cooperative direction) | C3 (Weaker direction) | Fluorine enhances acidity of C3 proton more than Chlorine. |

| Stability | Sensitive to strong nucleophiles | Moderately stable | Avoid alkoxide bases unless SNAr is intended. |

References

-

BenchChem. (2025).[2][4] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

-

Schlosser, M. (2005). The 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic Substitution. ResearchGate. Retrieved from

-

Snieckus, V. (1990).[5] Directed Ortho Metalation.[6][5][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies. Chemical Reviews.[5][7] (Contextual grounding for DoM mechanism).

-

Baran Lab. (2025). Directed Metalation: A Survival Guide.[7] Retrieved from

-

National Institutes of Health (NIH). (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery. National Science Review.[9] Retrieved from

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. baranlab.org [baranlab.org]

- 8. Directed Ortho Metalation [organic-chemistry.org]

- 9. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Pyridine Privileged Scaffold: A Technical Guide to its Discovery, Synthesis, and Application

Introduction: The Strategic Imperative of Fluorine in Pyridine Chemistry

The deliberate incorporation of fluorine into organic molecules has revolutionized the landscape of drug discovery, agrochemicals, and materials science. The singular properties of the fluorine atom—its diminutive atomic radius, profound electronegativity, and the formidable strength of the carbon-fluorine bond—can dramatically alter a molecule's metabolic fate, lipophilicity, binding affinity, and bioavailability. When these transformative effects are applied to the pyridine ring, a scaffold of immense importance in biologically active compounds, the impact is magnified. This synergy has elevated fluorinated pyridines to the status of "privileged scaffolds," making them indispensable building blocks for the modern scientist. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for accessing these pivotal compounds, charting a course from the arduous early syntheses to the sophisticated and varied strategies employed today.

Chapter 1: The Genesis of Fluorinated Pyridines - A Historical Perspective

The journey to synthesize fluorinated pyridines was initially one fraught with considerable challenges. The first successful synthesis of 4-fluoropyridine was reported in 1958 by Wibaut et al., who employed the decomposition of 4-pyridyl diazonium fluoride. However, this pioneering work was hampered by poor yields and impurities. A significant hurdle in these early endeavors was the inherent instability of certain isomers. For instance, 4-fluoropyridine was discovered to be highly susceptible to an acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, a reaction that complicated its isolation and purification.

The early methodologies often relied on hazardous reagents and intermediates. The Balz-Schiemann reaction, which for a period was the principal method for introducing fluorine onto the pyridine ring, utilized potentially explosive diazonium salts.

The synthesis of the fully fluorinated analogue, perfluoropyridine (pentafluoropyridine), was first described in the early 1960s.[1][2] This was achieved through the defluorination of perfluoropiperidine over metals like iron or nickel at high temperatures, with modest yields of 26% and 12% respectively.[1][2] A significant advancement came in the mid-1960s when Chambers et al. and Banks et al. independently developed a method involving the heating of pentachloropyridine with anhydrous potassium fluoride. This approach, which is still the basis for the commercial synthesis of perfluoropyridine, marked a crucial step in making this versatile building block more accessible.[1][2]

Chapter 2: A Methodological Evolution: The Synthesis of Fluorinated Pyridines

The synthetic toolbox for accessing fluorinated pyridines has expanded dramatically from the challenging methods of the mid-20th century. Modern approaches offer greater efficiency, selectivity, and functional group tolerance. This chapter details the key synthetic strategies, from classical to contemporary, providing both theoretical understanding and practical protocols.

Classical Approaches: Building the Foundation

For decades, the Balz-Schiemann reaction was a cornerstone for the synthesis of aryl fluorides, including fluoropyridines. The reaction proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt, formed from the corresponding aminopyridine. While historically significant, this method is often limited by the need for harsh conditions, the potential for explosive intermediates, and modest yields.

Experimental Protocol 1: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction [3]

-

Objective: To synthesize 4-fluoropyridine from 4-aminopyridine.

-

Materials:

-

4-Aminopyridine (14.4 g, 153 mmol)

-

42% aqueous solution of HBF₄

-

Sodium nitrite (12.0 g, 174 mmol)

-

Sodium bicarbonate (30.0 g)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Ice-water bath

-

-

Procedure:

-

In a 200 mL two-necked round-bottomed flask equipped with a thermometer and a magnetic stirrer, dissolve 4-aminopyridine in the 42% aqueous HBF₄ solution, heating to 40 °C.

-

Cool the solution to 5–7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension, maintaining the reaction temperature between 5–9 °C. The exothermic decomposition of the diazonium salt requires slower addition in the latter half. The addition should take approximately 90 minutes, and the reaction mixture will turn into an orange, unclear solution.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5–10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to a solution of sodium bicarbonate in 200 mL of water.

-

Remove the resulting brown, gummy precipitates by decantation and filtration through cotton.

-

Extract the filtrate with dichloromethane (2 x 200 mL). Separately, extract the residual suspension containing the brown precipitates with dichloromethane (2 x 100 mL).

-

Combine all organic layers and dry with anhydrous sodium sulfate until the solution is clear.

-

Filter to remove the sodium sulfate and carefully remove the solvent by distillation to yield 4-fluoropyridine.

-

The Halex reaction is a powerful nucleophilic aromatic substitution (SNAr) method for introducing fluorine by displacing a chlorine or bromine atom. This process is particularly effective for electron-deficient pyridine rings, where the electron-withdrawing nature of the nitrogen atom and other substituents activates the ring towards nucleophilic attack. High temperatures and polar aprotic solvents are typically required.

Experimental Protocol 2: Synthesis of 2-Fluoro-5-nitropyridine via Halex Reaction [4]

-

Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.

-

Materials:

-

2-Chloro-5-nitropyridine

-

Anhydrous potassium fluoride (spray-dried)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-chloro-5-nitropyridine and anhydrous potassium fluoride in DMSO.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry to obtain 2-fluoro-5-nitropyridine.

-

Modern Methodologies: Precision and Efficiency

The development of electrophilic fluorinating agents, particularly N-F reagents, has provided a milder and often more selective alternative to traditional methods. Reagents like Selectfluor® (F-TEDA-BF₄) deliver an electrophilic fluorine species ("F⁺") to electron-rich substrates. While the pyridine ring itself is electron-deficient, the presence of activating groups such as amino or hydroxyl moieties can facilitate electrophilic fluorination.[5]

Experimental Protocol 3: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [6]

-

Objective: To synthesize fluorinated 3,6-dihydropyridines from 1,2-dihydropyridines.

-

Materials:

-

1,2-Dihydropyridine substrate

-

Selectfluor®

-

Acetonitrile

-

Argon atmosphere

-

-

Procedure:

-

In a round-bottomed flask under an argon atmosphere, dissolve the 1,2-dihydropyridine substrate in acetonitrile and cool to 0 °C.

-

Slowly add a solution of Selectfluor® in acetonitrile to the cooled solution of the substrate.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the fluorinated 3,6-dihydropyridine. The product can often be used without further purification.

-

A paradigm shift in the synthesis of fluorinated pyridines has been the advent of direct C-H functionalization. These methods obviate the need for pre-functionalized starting materials, offering a more atom-economical and efficient route. A notable example is the silver-catalyzed fluorination of pyridines, which exhibits excellent regioselectivity for the position adjacent to the nitrogen atom.[7]

Experimental Protocol 4: Silver-Catalyzed C-H Fluorination of 2-Phenylpyridine [8]

-

Objective: To synthesize 2-fluoro-6-phenylpyridine from 2-phenylpyridine.

-

Materials:

-

2-Phenylpyridine (6.98 g, 45.0 mmol)

-

Silver(II) fluoride (AgF₂) (19.7 g, 135 mmol)

-

Anhydrous acetonitrile (560 mL)

-

Nitrogen atmosphere

-

-

Procedure:

-

To an oven-dried 1-L round-bottomed flask equipped with a Teflon-coated magnetic stir bar, add anhydrous acetonitrile and 2-phenylpyridine under a nitrogen atmosphere.

-

Place the flask in an ambient temperature water bath (22-23 °C) and stir the solution at 700-900 rpm.

-

Add silver(II) fluoride in one portion to the reaction flask.

-

Monitor the reaction, which is typically complete within 90 minutes.

-

Filter the reaction mixture over Celite (wetted with acetonitrile) to remove insoluble silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil.

-

Chapter 3: The Impact of Fluorinated Pyridines on Science and Technology

The unique properties conferred by fluorine have made fluorinated pyridines indispensable in a variety of scientific and technological fields.

Medicinal Chemistry and Drug Design

The introduction of fluorine into a pyridine-containing drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Key effects include:

-

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life.[9]

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[9]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its charge state at physiological pH and influencing receptor binding and solubility.

-

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

Table 1: Examples of FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety

| Drug Name | Therapeutic Area | Role of the Fluorinated Pyridine |

| Vericiguat | Heart Failure | The fluorine atom on the pyrazolopyridine core increases metabolic stability and reduces clearance.[10] |

| Lemborexant | Insomnia | The fluorine on the pyridine moiety is crucial for high in vitro binding affinity and a good pharmacological profile.[10] |

| Alpelisib | Cancer | The trifluoromethyl group on the pyridine ring enhances metabolic stability and oral bioavailability, and engages in a key hydrogen bond with the PI3K binding site.[10] |

| Sotorasib | Cancer | A covalent inhibitor of KRAS G12C where the fluorinated pyridine is part of the core structure. |

Agrochemicals

The principles that make fluorinated pyridines valuable in medicine also apply to the development of modern agrochemicals. The trifluoromethylpyridine moiety, for example, is a common feature in potent and selective herbicides, fungicides, and insecticides, offering enhanced biological activity and environmental persistence.[11]

Materials Science

The unique electronic properties of fluorinated pyridines have led to their use in advanced materials. Perfluoropyridine, in particular, is a versatile building block for high-performance polymers due to its high thermal stability and chemical resistance.[1][2] These polymers find applications in aerospace as sealants and coatings that can withstand harsh conditions.[1] Additionally, the incorporation of fluorinated pyridine units into liquid crystal structures allows for the fine-tuning of their mesomorphic and physical properties, such as dielectric and optical anisotropy, which is crucial for their application in display technologies.[9][12][13]

Chapter 4: Mechanistic Insights into Pyridine Fluorination

Understanding the mechanisms of fluorination reactions is crucial for predicting regioselectivity and optimizing reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile (fluoride) to the electron-deficient pyridine ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group. The regioselectivity is dictated by the position of electron-withdrawing groups and the pyridine nitrogen, which stabilize the negative charge in the intermediate.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Silver-Catalyzed C-H Fluorination

The mechanism for the AgF₂-mediated fluorination is thought to be inspired by the classic Chichibabin amination reaction.[7][14] It is proposed to involve the coordination of the pyridine nitrogen to the silver(II) center, followed by a formal addition of an Ag-F bond across a C=N bond. Subsequent C-H bond cleavage, facilitated by a second equivalent of AgF₂, leads to the fluorinated product. This mechanism accounts for the exclusive selectivity for fluorination at the C-2 position.[15]

Caption: Simplified workflow of Ag(II)-mediated C-H fluorination of pyridine.

Conclusion: The Enduring Legacy and Future of Fluorinated Pyridines

From their challenging beginnings to their current status as indispensable molecular building blocks, the story of fluorinated pyridines is one of scientific perseverance and innovation. The evolution of synthetic methodologies, from hazardous classical reactions to elegant and efficient modern techniques, has unlocked their vast potential. As our understanding of the nuanced effects of fluorine on molecular properties continues to deepen, and as new synthetic methods continue to emerge, the role of fluorinated pyridines in advancing medicine, agriculture, and materials science is set to expand even further. The "small magic bullet atom" of fluorine, when strategically placed on the versatile pyridine scaffold, will undoubtedly continue to be a source of novel and impactful scientific discoveries.

References

-

Gautam, R., Geniza, I., Iacono, S. T., & Jennings, A. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. [Link]

-

Kumar, P., Goel, N., & Bhagat, S. (2023). Emergence of Ag as a Catalyst of Choice for Fluorination and Trifluoromethylation Reactions. ChemCatChem. [Link]

-

Burrow, M. P., Gray, G. W., Lacey, D., & Toyne, K. J. (1988). The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Liquid Crystals, 3(12), 1643-1657. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Crop Protection: The Role of Trifluoromethyl Pyridines in Agrochemicals. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

-

Makarov, N. V., Zaitsev, V. P., & Sosnovskikh, V. Y. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 23(9), 2148. [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

-

Hartwig, J. F. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

-

Chapman, R. M., Fuhrer, T. J., & Iacono, S. T. (2021). Toward Taming the Chemical Reversibility of Perfluoropyridine through Molecular Design with Applications to Pre- and Postmodifiable Polymer Architectures. Macromolecules, 54(11), 5139-5148. [Link]

-

Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55. [Link]

-

ResearchGate. (2022). (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

Xu, P., & Pingping, T. (2017). Silver-Mediated Fluorination for Preparing Aryl Fluorides. In Fluorination (pp. 1-25). Springer, Singapore. [Link]

-

Vitale, P., & Scilimati, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1696. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of organofluorine compounds to agrochemicals. In Organofluorine Compounds in Biology and Medicine (pp. 279-309). Elsevier. [Link]

- Google Patents. (2015). C-h fluorination of heterocycles with silver (ii) fluoride.

-

Zhou, G., Tian, Y., Zhao, X., & Dan, W. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2 (1 H)-ones in Aqueous Solution. Organic letters, 20(16), 4858-4861. [Link]

-

Orsi, D. L., Sam, B., & Lectka, T. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. The Journal of Organic Chemistry, 84(15), 9831-9837. [Link]

-

ResearchGate. (2025). meta-Selective Fluorination of Pyridine Derivatives. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.. [Link]

-

Singh, A., & Singh, V. K. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. New Journal of Chemistry, 43(32), 12567-12589. [Link]

-

Sap, J. B., de la Cruz, C., & Gouverneur, V. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Chem, 8(7), 1848-1885. [Link]

-

Wang, F., & Hu, D. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109689. [Link]

-

ResearchGate. (2025). Regioselective Fluorination of Imidazo[1,2-a]pyridines with SelectfluorTM in Aqueous Condition. [Link]

-

Bashetti, M., & Kumar, A. (2021). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Expert opinion on therapeutic patents, 31(10), 925-943. [Link]

-

Kumar, A., Bashetti, M., & Chuttani, K. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Current Radiopharmaceuticals, 15(3), 196-213. [Link]

-

ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Link]

-

Bashetti, M., Kumar, A., & Chuttani, K. (2021). Synthesis and Evaluation of a Fluorine-18 Radioligand for Imaging Huntingtin Aggregates by Positron Emission Tomographic Imaging. ACS Chemical Neuroscience, 13(1), 63-74. [Link]

-

Chambers, R. D., Parsons, M., Sandford, G., Skinner, C. J., Atherton, M. J., & Moilliet, J. S. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1, (6), 803-810. [Link]

-

SciSpace. (2013). (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.. [Link]

-

Wang, Y., Li, Y., & Wang, Q. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 15(1), 1-10. [Link]

-

Scribd. (2004). Selectfluor: Electrophilic Fluorination Insights. [Link]

-

Bischof, A. P., & Wammer, K. H. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10688-10698. [Link]

-

Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 114-142. [Link]

-

Wikipedia. (n.d.). Halex process. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]

-

Schimler, S. D., Ryan, S. J., Bland, D. C., Anderson, J. E., & Sanford, M. S. (2016). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. The Journal of Organic Chemistry, 81(15), 6813-6818. [Link]

-

Czerwiński, M., & Tykarska, M. (2019). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4 ″-propyl-1, 1′: 4′, 1 ″-terphenyl Liquid Crystals. Crystals, 9(10), 510. [Link]

-

Gomes, S., & Lanceros-Mendez, S. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 11(1), 133. [Link]

-

Plastics Europe. (2024). Fluoropolymers are Advanced Materials. [Link]

-

Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Fluoro-4-isopropoxypyridine: Safety, Handling, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets[1][2]. Among the various fluorinated heterocycles, 2-fluoropyridines represent a particularly valuable class of building blocks in drug discovery[1][2][3]. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the late-stage functionalization of complex molecules[4].

This guide provides a comprehensive overview of the safety, handling, synthesis, and chemical reactivity of 2-Fluoro-4-isopropoxypyridine, a valuable building block for the synthesis of novel pharmaceutical agents.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 175965-84-1 | Fluorochem |

| Molecular Formula | C₈H₁₀FNO | Fluorochem |

| Molecular Weight | 155.17 g/mol | Fluorochem |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Not specified | |

| Density | Not specified |

PART 1: Safety and Handling

Hazard Identification

2-Fluoro-4-isopropoxypyridine is classified as a hazardous substance. The primary hazards associated with this compound are:

-

Flammability: It is a flammable solid, and dust explosions are a potential risk if the material is finely dispersed in the air[5].

-

Acute Toxicity: Harmful if swallowed[6].

-

Skin Corrosion/Irritation: Causes skin irritation[6].

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation[6].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[6].

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the hazardous nature of 2-Fluoro-4-isopropoxypyridine, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work in a well-ventilated fume hood to minimize inhalation of vapors and dust.

-

Use explosion-proof electrical, ventilating, and lighting equipment[5].

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear flame-retardant antistatic protective clothing and chemical-resistant gloves (e.g., nitrile rubber)[5].

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources[5]. Take measures to prevent the buildup of electrostatic charge[5].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber[4].

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[7].

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician if irritation persists[5].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[6].

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[6].

PART 2: Synthesis and Reactivity

Proposed Synthetic Route

Diagram of Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 2-Fluoro-4-isopropoxypyridine.

Detailed Experimental Protocol (Hypothetical):

-

To a stirred suspension of 2-fluoro-4-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M) is added isopropyl bromide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon). The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a base like potassium carbonate is sufficient to deprotonate the hydroxyl group.

-

The reaction mixture is heated to 60-80 °C and stirred for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Heating is likely necessary to drive the reaction to completion.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Fluoro-4-isopropoxypyridine.

Chemical Reactivity: A Versatile Intermediate

The key to the synthetic utility of 2-Fluoro-4-isopropoxypyridine lies in the reactivity of the C2-fluorine atom towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, can be readily displaced by a variety of nucleophiles. This reactivity is significantly higher than that of the corresponding chloro- or bromo-pyridines[4].

Diagram of Nucleophilic Aromatic Substitution (SNAr):

Caption: General scheme for the SNAr of 2-Fluoro-4-isopropoxypyridine.

Classes of Nucleophiles and Potential Products:

-

O-Nucleophiles (Alcohols, Phenols): Reaction with various alcohols or phenols in the presence of a base will yield 2-alkoxy- or 2-aryloxy-4-isopropoxypyridines.

-

N-Nucleophiles (Amines, Anilines, Heterocycles): A wide range of primary and secondary amines, anilines, and N-heterocycles can displace the fluoride to form the corresponding 2-amino-4-isopropoxypyridine derivatives.

-

S-Nucleophiles (Thiols, Thiophenols): Thiols and thiophenols will react to produce 2-thioether-4-isopropoxypyridines.

-

C-Nucleophiles (Organometallics, Cyanide): Under appropriate conditions, carbon nucleophiles can also be employed to form new carbon-carbon bonds at the 2-position.

The isopropoxy group at the 4-position is an electron-donating group, which may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine. However, the activating effect of the ring nitrogen is generally sufficient to allow for efficient SNAr reactions.

PART 3: Spectroscopic Characterization (Predicted)

1H NMR

The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the protons of the isopropoxy group.

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C6 will likely be the most downfield, appearing as a doublet. The protons at C3 and C5 will also be distinct, with their chemical shifts influenced by the fluorine and isopropoxy substituents.

-

Isopropoxy Protons: A septet for the methine proton (CH) around δ 4.5-5.0 ppm and a doublet for the two methyl groups (CH₃) around δ 1.2-1.5 ppm.

13C NMR

The carbon NMR spectrum will show eight distinct signals. The carbon attached to the fluorine (C2) will exhibit a large one-bond C-F coupling constant. The other pyridine carbons will also show smaller C-F couplings.

19F NMR

The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the 2-position. The chemical shift will be in the typical range for an aryl fluoride[8].

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 155.17. Common fragmentation patterns may include the loss of the isopropoxy group or the isopropyl group.

PART 4: Application in Medicinal Chemistry

2-Fluoro-4-isopropoxypyridine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-substituted-4-isopropoxypyridine scaffold can be found in a variety of biologically active compounds. The ability to introduce diverse functionality at the 2-position via SNAr allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The fluorinated pyridine motif is a common feature in many kinase inhibitors and other targeted therapies[9]. The fluorine atom can participate in favorable interactions with the target protein, and the pyridine nitrogen can act as a hydrogen bond acceptor. The isopropoxy group can modulate the solubility and lipophilicity of the molecule, which are critical parameters for drug-likeness.

While no specific drug candidates containing the 2-fluoro-4-isopropoxypyridine core were identified in the patent literature search, its potential as a key intermediate in the synthesis of novel therapeutics is significant.

Conclusion

2-Fluoro-4-isopropoxypyridine is a versatile and valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. Its safe and effective use requires a thorough understanding of its hazards and the implementation of appropriate safety precautions. The reactivity of the 2-fluoro substituent towards nucleophilic aromatic substitution provides a powerful tool for the synthesis of a wide array of substituted pyridines. This guide provides a foundation for researchers to handle and utilize this compound effectively in their research and development endeavors.

References

- Sigma-Aldrich. (2026, January 15). SAFETY DATA SHEET - 2-Fluoro-4-isopropoxypyridine.